3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-20-6-3-13-24(15-20)19-10-8-18(9-11-19)23-21(25)12-7-16-4-2-5-17(22)14-16/h2,4-5,8-11,14,20H,3,6-7,12-13,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEOJAVIFPFIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide typically involves multiple steps:
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Formation of the Chlorophenyl Intermediate: : The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position. This can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
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Methoxypiperidine Synthesis: : The methoxypiperidine moiety is synthesized separately, often starting from piperidine. The methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
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Coupling Reaction: : The chlorophenyl intermediate is then coupled with the methoxypiperidine derivative through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like tetrahydrofuran (THF).
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Formation of the Propanamide Backbone: : The final step involves the formation of the propanamide backbone. This can be achieved by reacting the coupled intermediate with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the propanamide backbone, potentially converting it to an amine.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Hydroxyl derivatives of the methoxy group.
Reduction: Amine derivatives of the propanamide backbone.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets. The chlorophenyl and methoxypiperidinyl groups are likely to play a role in binding to receptors or enzymes, while the propanamide backbone may facilitate the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related propanamide derivatives and their key features:
Key Observations :
- Substituent Position : The target compound’s 3-methoxypiperidine group at the para position of the phenyl ring contrasts with sulfonyl-piperidine (e.g., ) or piperazine (e.g., ) substituents. Methoxy groups enhance solubility compared to sulfonyl groups but reduce metabolic stability .
- Chlorophenyl vs.
- Amide Linker Modifications: Replacement of the propanamide chain with pyridazinone () or benzothiazine () cores alters conformational rigidity and receptor selectivity.
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (~3.5) is higher than fluorophenyl analogues (logP ~2.8) due to the 3-chlorophenyl group, suggesting improved CNS penetration .
- Receptor Binding : Piperidine/piperazine-containing compounds (e.g., ) show affinity for dopamine D2 receptors, while sulfonyl derivatives (e.g., ) may target enzymes like kinases .
- Stability : Methoxy groups (target compound) are prone to oxidative demethylation, whereas sulfonyl groups () exhibit greater metabolic stability .
Biological Activity
3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C17H21ClN2O2
- Molecular Weight : 320.82 g/mol
- CAS Number : 685506-42-7
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:
- Muscarinic Acetylcholine Receptors : The compound acts as a ligand for M3 muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and apoptosis resistance, particularly in colorectal cancer models .
- Endothelial Lipase Inhibition : It has been identified as a potent inhibitor of endothelial lipase, with an IC50 value of 16 nM, suggesting its potential role in reducing cardiovascular disease risk .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
- Cancer Therapy : In a study published by MDPI, the compound demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin in FaDu hypopharyngeal tumor cells. The study highlighted the importance of structural modifications that enhance binding affinity to target proteins .
- Cardiovascular Research : Research indicated that the compound's ability to inhibit endothelial lipase could lower triglyceride levels, thus mitigating cardiovascular risks. This was supported by biochemical assays demonstrating its potency at nanomolar concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine ring and chlorophenyl moiety significantly influence the compound's biological activity. For example, substituents on the piperidine nitrogen have been shown to enhance receptor binding and selectivity for M3R, which is crucial for therapeutic efficacy against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
